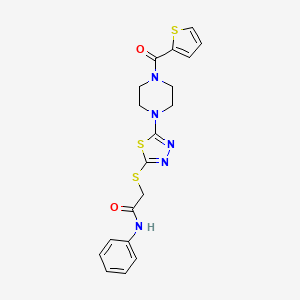

![molecular formula C18H16N2OS B2607822 N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide CAS No. 940387-40-6](/img/structure/B2607822.png)

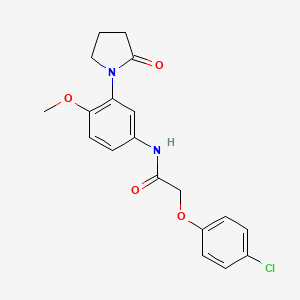

N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide” is a chemical compound with the molecular formula C18H16N2OS. It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Applications De Recherche Scientifique

Fungicidal Activities

N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide derivatives, specifically those incorporating isothiazole, thiadiazole, and thiazole bases, have shown significant promise in fungicidal applications. These compounds have demonstrated effective antifungal activities against pathogens such as Pseudoperonspera cubensis, with some exhibiting fungicidal activity comparable to commercial fungicides. Additionally, certain derivatives have been found to stimulate plant innate immunity, offering a dual mechanism of action that includes both direct fungicidal activity and systemic acquired resistance stimulation. This positions them as promising candidates for agricultural fungicides, highlighting their potential in controlling crop diseases while also enhancing plant defense mechanisms (Chen et al., 2019).

Anticancer and DNA Interaction Studies

Research on mixed-ligand copper(II)-sulfonamide complexes, including those based on N-(4,5-dimethylbenzo[d]thiazol-2-yl) derivatives, has revealed interesting interactions with DNA and notable anticancer activity. These compounds have shown varying degrees of DNA binding and cleavage abilities, influencing their genotoxicity and antiproliferative effects against cancer cells. Such findings underscore the potential of this compound derivatives in cancer therapy, particularly through their ability to interact with DNA and induce cell death primarily via apoptosis (González-Álvarez et al., 2013).

Corrosion Inhibition

Derivatives of this compound have also found applications as corrosion inhibitors, particularly for mild steel in acidic environments. Studies have shown that these compounds can effectively inhibit the corrosion process, with their efficiency depending on various factors such as concentration and the nature of the acid solution. The inhibition mechanism is attributed to the adsorption of these compounds on the metal surface, following Langmuir adsorption isotherm, and their ability to form protective layers that reduce corrosion rate. This application is vital in industries where metal preservation is crucial (Quraishi & Sharma, 2005).

Antimicrobial Activities

The antimicrobial potential of amido-linked bis heterocycles derived from this compound has been explored, with some compounds displaying significant activity against bacterial and fungal pathogens. These findings highlight the versatility of this compound derivatives in developing new antimicrobial agents, contributing to the fight against resistant microbial strains and infections (Padmavathi et al., 2011).

Mécanisme D'action

Target of Action

The primary target of N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide Similar compounds have been synthesized and investigated for their antibacterial activity . These molecules are known to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Mode of Action

The exact mode of action of This compound Similar compounds have been found to exhibit a distinctive mode of action when used in conjunction with a cell-penetrating peptide . The complex displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been found to exhibit antibacterial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . They also show negligible haemolytic activity towards human RBCs .

Propriétés

IUPAC Name |

(E)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-12-8-10-15-17(13(12)2)20-18(22-15)19-16(21)11-9-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZFCYWVXDWXQP-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2607744.png)

![2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone](/img/structure/B2607745.png)

![2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B2607747.png)

![(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2607748.png)

![2-((4-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2607757.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2607760.png)

![[2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2607761.png)